molecular formula C21H22N4O B2685780 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone CAS No. 2109232-20-2

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone

Cat. No.: B2685780
CAS No.: 2109232-20-2
M. Wt: 346.434
InChI Key: JLIIROVGUAWGKP-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[321]octan-8-yl)-2-(naphthalen-1-yl)ethanone is a complex organic compound that features a triazole ring, a bicyclic octane structure, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Construction of the Bicyclic Octane Structure: This step may involve a series of cyclization reactions.

    Attachment of the Naphthalene Moiety: This can be done through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, specialized catalysts, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of ketones or carboxylic acids.

    Reduction: This can convert ketones to alcohols.

    Substitution: This can involve the replacement of functional groups with others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with triazole rings and bicyclic structures are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinally, such compounds may be investigated for their potential therapeutic effects, including antimicrobial, antifungal, or anticancer activities.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds, while the bicyclic structure can provide steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(phenyl)ethanone: Similar structure but with a phenyl group instead of a naphthalene moiety.

    1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-2-yl)ethanone: Similar structure but with a pyridine ring.

Uniqueness

The presence of the naphthalene moiety in 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone provides unique electronic and steric properties, potentially leading to different biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-naphthalen-1-yl-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c26-21(12-16-6-3-5-15-4-1-2-7-20(15)16)24-17-8-9-18(24)14-19(13-17)25-22-10-11-23-25/h1-7,10-11,17-19H,8-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIIROVGUAWGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC=CC4=CC=CC=C43)N5N=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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